2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers
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Overview
Description
2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Scientific Research Applications
2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to form 4-methyl-2-ethyl nipecotate hydrochloride. The final product, this compound, is obtained through further purification and crystallization steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various amine derivatives, N-oxides, and substituted piperidine compounds, each with distinct chemical and biological properties.
Mechanism of Action
The mechanism of action of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction modulation .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: Used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates.
(2R,4R)-UCB7362 hydrochloride: An inhibitor of plasma proteinase X with antimalarial activity.
Uniqueness
2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-6(7)2-3-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDBGKROUQDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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